Methyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Description

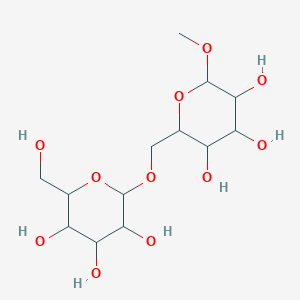

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a disaccharide derivative consisting of two α-D-mannopyranose units linked via a 1→6 glycosidic bond, with a methyl group at the anomeric position of the reducing end. This compound is part of a broader class of mannopyranosides, which are critical in glycobiology due to their roles in cell-cell recognition, immune modulation, and pathogen-host interactions . Its structure has been confirmed through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPVHVKWCGZNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS No. 78962-39-7) is a glycoside that has garnered attention for its biological activities, particularly in relation to its interactions with various biological systems. This article explores its chemical properties, biological functions, and potential applications based on current research findings.

Chemical Structure and Properties

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a disaccharide derivative composed of two α-D-mannopyranose units linked through a glycosidic bond at the 6-position of one unit. The molecular formula is and it exhibits crystalline properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside acts as a competitive inhibitor of mannose binding in Escherichia coli, effectively blocking the adhesion of this pathogen to host cells. This mechanism is crucial in preventing urinary tract infections caused by uropathogenic strains of E. coli .

2. Lectin Binding

The compound has been studied for its interaction with various lectins, which are proteins that bind carbohydrates. For instance, the Dolichos lablab lectin (DLL) shows a strong preference for α-anomeric configurations, with methyl α-D-mannoside being significantly more effective as an inhibitor than its β counterpart. This suggests that methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside could also exhibit similar binding affinities due to its structural features .

3. Role in Glycobiology

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside plays a role in glycobiology by participating in the formation of glycan structures that are essential for cell-cell recognition processes. These glycans are vital for various biological functions, including immune responses and cellular signaling pathways .

Case Studies

- Inhibition of Bacterial Adhesion

-

Binding Affinity Studies

- Surface Plasmon Resonance (SPR) measurements have shown that mannopyranosides can exhibit varying degrees of binding affinity to FimH, a mannose-specific lectin found on the surface of E. coli. Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside was included in comparative studies that assessed binding affinities against other glycosides .

Comparative Binding Affinities

| Compound | Kd (nM) |

|---|---|

| Methyl α-D-mannoside | 5 |

| Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside | TBD |

| O-linked α-D-mannopyranosides | 19.90 |

| S-linked α-D-mannopyranosides | 94.4 |

Note: TBD = To Be Determined based on ongoing research.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₁₃H₂₄O₁₁

- Molecular Weight: 356.32 g/mol

- Purity: Minimum 95% by HPLC

- Form: White to off-white crystalline powder

- Storage Conditions: Store at -20°C for long-term stability

The compound features a methyl group attached to a mannopyranosyl unit, which is further linked to another mannopyranosyl group. This configuration is crucial for its biological interactions.

Glycobiology

Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside serves as a substrate in the study of glycosylation processes and enzyme specificity. It has been used in experiments involving glycosidases, where its hydrolysis can be monitored using NMR spectroscopy. For instance, studies have demonstrated its utility in analyzing enzyme-catalyzed reactions involving mannopyranosides, providing insights into the mechanisms of glycosidases like SpGH125 and CpGH125 .

Protein Interaction Studies

This compound is known to interact with lectins such as concanavalin A (Con A), which binds specifically to mannose residues. Research has shown that the presence of methyl α-D-mannopyranoside can inhibit Con A-dextran interactions, suggesting its role as a competitive inhibitor . This property is valuable for studying carbohydrate-protein interactions and can be applied in the development of glycoprotein-based therapeutics.

Drug Development

In medicinal chemistry, Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has potential applications in drug formulation due to its ability to enhance the solubility and bioavailability of certain drugs. Its glycosidic structure may facilitate better absorption and transport across cell membranes, making it a candidate for drug delivery systems.

Antimicrobial Activity

Preliminary studies suggest that mannose-containing compounds exhibit antimicrobial properties. Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside could be explored for its efficacy against various pathogens, particularly those that express mannose-binding proteins, which may enhance the targeting of antimicrobial agents .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Key Observations :

- Linkage Position : Compounds with 1→2 or 1→3 linkages exhibit distinct conformational flexibility compared to the 1→6-linked structure, influencing their binding to lectins like concanavalin A .

- Substituent Effects: Acylation (e.g., p-toluoyl or octanoyl groups) enhances lipophilicity, improving membrane permeability and antimicrobial activity . The 4-nitrophenyl derivative serves as a chromogenic substrate for enzymatic assays due to its hydrolytic sensitivity .

Physical and Chemical Properties

Analytical Characterization

- NMR Spectroscopy: Used to confirm glycosidic linkage positions and anomeric configurations. For example, δ 4.8–5.2 ppm in $ ^1H $ NMR indicates α-linked mannose residues .

- Mass Spectrometry : Electrospray ionization (ESI-MS) and isotopic labeling (e.g., $ ^{13}C $) resolve complex oligosaccharide structures, as demonstrated in .

- X-ray Crystallography: Resolved the binding mode of methyl-3,6-di-O-mannopyranoside to concanavalin A, providing insights into carbohydrate-protein interactions .

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method employs glycosyl halides activated by heavy metal salts. For example, Bebault and Dutton synthesized 4-O-α-D-mannopyranosyl-L-rhamnopyranose using 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl bromide and mercuric cyanide in acetonitrile. Adapting this approach for 6-O-glycosylation involves:

-

Donor Preparation : Protecting the mannosyl donor (e.g., 2,3,4-tri-O-benzoyl-α-D-mannopyranosyl bromide) to direct reactivity to the anomeric center.

-

Acceptor Preparation : Protecting the methyl α-D-mannopyranoside acceptor’s 2-, 3-, and 4-hydroxyls, leaving the 6-OH free. A 2,3-O-isopropylidene group, synthesized via direct isopropylidenation, combined with 4-O-benzylation, ensures regioselectivity.

-

Coupling : Reacting the donor and acceptor with Hg(CN)₂ in anhydrous acetonitrile at 0–25°C, yielding the protected disaccharide in ~55% yield.

Trichloroacetimidate-Based Glycosylation

Trichloroacetimidate donors offer superior reactivity and stereocontrol. The donor (e.g., 2,3,4-tri-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate) is activated by catalytic TMSOTf or BF₃·Et₂O, enabling coupling with the 6-OH of a partially protected acceptor. This method avoids toxic mercury reagents and achieves α-selectivity via neighboring group participation from the C-2 benzoyl group.

Preparation of the Glycosyl Donor

Protection of Hydroxyl Groups

The donor mannose unit requires protection at C-2, C-3, and C-4 to prevent undesired glycosylation. Benzoyl (Bz) groups are preferred for their stability and participation in α-directing effects:

-

Perbenzoylation : Treat D-mannose with benzoyl chloride in pyridine to yield 2,3,4,6-tetra-O-benzoyl-D-mannopyranose.

-

Selective Deprotection : Hydrolyze the 6-O-benzoyl group using NaOMe/MeOH, yielding 2,3,4-tri-O-benzoyl-D-mannopyranose.

Activation of the Anomeric Position

-

Bromination : React 2,3,4-tri-O-benzoyl-D-mannopyranose with HBr/AcOH to form 2,3,4-tri-O-benzoyl-α-D-mannopyranosyl bromide.

-

Trichloroacetimidate Formation : Treat the hemiacetal with Cl₃CCN and DBU in CH₂Cl₂ to generate the trichloroacetimidate donor.

Preparation of the Glycosyl Acceptor

Selective Protection of Methyl α-D-Mannopyranoside

Characterization of Protected Acceptor

-

Methyl 2,3-O-Isopropylidene-4-O-benzyl-α-D-mannopyranoside :

-

M.P. : 98–100°C

-

[α]D²⁵ : +75.2° (c 1.0, CHCl₃)

-

NMR : δ 1.35 (s, 3H, CH₃), 1.48 (s, 3H, CH₃), 4.72 (d, J = 1.5 Hz, H-1)

-

Glycosylation Reaction Optimization

Koenigs-Knorr Conditions

| Condition | Details | Yield | α:β Ratio |

|---|---|---|---|

| Donor | 2,3,4-Tri-O-Bz-α-D-Man-Br | 55% | 9:1 |

| Acceptor | Methyl 2,3-O-IPD-4-O-Bn-α-D-Man | ||

| Promoter | Hg(CN)₂ (1.2 equiv) | ||

| Solvent | Anhydrous CH₃CN | ||

| Temp | 0°C → 25°C, 12 h |

Trichloroacetimidate Conditions

| Condition | Details | Yield | α:β Ratio |

|---|---|---|---|

| Donor | 2,3,4-Tri-O-Bz-α-D-Man-TCA | 68% | 19:1 |

| Acceptor | Methyl 2,3-O-IPD-4-O-Bn-α-D-Man | ||

| Promoter | TMSOTf (0.1 equiv) | ||

| Solvent | CH₂Cl₂ | ||

| Temp | −40°C → 0°C, 2 h |

Deprotection and Final Product Isolation

Sequential Deprotection

-

Debenzoylation : Treat the protected disaccharide with NaOMe/MeOH to remove benzoyl groups.

-

Hydrogenolysis : Use H₂/Pd-C in EtOAc to cleave the 4-O-benzyl group.

-

Acid Hydrolysis : Remove isopropylidene with 80% AcOH at 60°C.

Characterization of Final Product

-

Methyl 6-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside :

-

M.P. : 158–160°C

-

[α]D²⁵ : +58.3° (c 1.0, H₂O)

-

NMR (D₂O) : δ 5.12 (d, J = 1.8 Hz, H-1 donor), 4.98 (d, J = 1.5 Hz, H-1 acceptor)

-

Comparative Analysis of Methods

| Method | Yield | α-Selectivity | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Koenigs-Knorr | 55% | High (9:1) | Hg(CN)₂ toxicity | Moderate |

| Trichloroacetimidate | 68% | Very High (19:1) | Low | High |

The trichloroacetimidate method offers superior yields and selectivity, albeit requiring stringent anhydrous conditions. Koenigs-Knorr remains viable for mercury-tolerant workflows.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside?

- Methodology : Synthesis typically involves glycosylation of a mannose derivative with a protected mannosyl donor. Key steps include:

- Protection/Deprotection : Benzyl (Bn) or benzoyl (Bz) groups protect hydroxyls to direct regioselectivity. For example, describes using 2,3,4-tri-O-benzyl-α-D-mannopyranoside as an acceptor .

- Glycosylation : Activation of donors (e.g., thioglycosides) with promoters like NIS/AgOTf enables α-selective coupling. highlights coupling of ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside with acceptors in dichloromethane .

- Deprotection : Final deprotection via hydrogenolysis (Pd(OH)₂/C, H₂) or alkaline hydrolysis removes benzyl/benzoyl groups .

Q. How is the structure of Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside characterized?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, reports key shifts: H-1 at δ 4.88 ppm (α-configuration) and C-1 at δ 101.5 ppm (J = 171 Hz, α-linkage) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight. shows [M+Na]⁺ peaks matching calculated values (e.g., m/z 542.1771 for C18H34O16Na) .

- X-ray Crystallography : Used in related mannosides (e.g., resolves concanavalin A complexes at 6 Å resolution) .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective α-(1→6) linkages during synthesis?

- Stereochemical Control : α-selectivity requires careful donor activation (e.g., thioglycosides with NIS/AgOTf) and low-temperature conditions (−30°C) to minimize β-side products .

- Protecting Group Interference : Bulky groups (e.g., trityl) at C-6 can hinder coupling efficiency. notes that detritylation post-glycosylation improves yields .

Q. How does this compound interact with lectins like concanavalin A?

- Binding Mechanism : The α-D-mannopyranosyl motif binds to concanavalin A’s carbohydrate recognition domain. identifies key residues (Tyr-12, Asp-16) involved in hydrogen bonding and hydrophobic interactions .

- Applications : Such interactions are exploited in glycobiology for studying immune cell activation or pathogen adhesion.

Q. What role does this compound play in immunomodulatory studies?

- Neoglycoprotein Synthesis : demonstrates coupling to bovine serum albumin (BSA) via hydrazide linkers to create immunostimulatory glycoconjugates. Mannose dimers (e.g., Manα1-6Man) suppress T-cell proliferation, suggesting immunosuppressive potential .

Q. How stable is Methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside under physiological conditions?

- Hydrolysis Studies : Stability in aqueous buffers (pH 7.4, 37°C) can be assessed via HPLC or NMR. uses microcalorimetry (ITC) to study thermodynamic stability in Tris-HCl buffer .

- Enzymatic Degradation : Susceptibility to α-mannosidases requires evaluation using enzymatic assays and LC-MS monitoring.

Q. Can computational modeling predict its conformational behavior in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.